

# Nemtabrutinib vs pirtobrutinib reversible inhibition

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Nemtabrutinib

CAS No.: 2095393-15-8

Cat. No.: S519378

Get Quote

## Nemtabrutinib vs. Pirtobrutinib at a Glance

| Feature             | Nemtabrutinib (MK-1026)                                                                                         | Pirtobrutinib (Jaypirca)                                                                             |
|---------------------|-----------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------|
| Developed by        | Merck & Co. [1]                                                                                                 | Eli Lilly and Company [1]                                                                            |
| Status              | Investigational (Phase 3) [2] [3]                                                                               | <b>FDA-approved</b> for certain R/R MCL and CLL/SLL [4] [1]                                          |
| Binding Mechanism   | Non-covalent, reversible BTK inhibitor [5] [6]                                                                  | Non-covalent, reversible BTK inhibitor [4] [6]                                                       |
| BTK Binding Site    | ATP-binding site (does not require C481 binding) [1] [6]                                                        | ATP-binding site (does not require C481 binding) [1] [6]                                             |
| Selectivity for BTK | <b>Moderate:</b> Also targets SRC family kinases, ERK signaling kinases [7] [6] [8]                             | <b>High:</b> Over 300-fold selectivity for BTK vs. 98% of other kinases [1] [6]                      |
| Primary Rationale   | Overcome resistance (C481S mutations) and provide more global inhibition via multi-kinase targeting [1] [7] [6] | Overcome resistance (C481S mutations) with high selectivity to reduce off-target effects [4] [1] [6] |

| Feature                           | Nemtabrutinib (MK-1026)                                                    | Pirtobrutinib (Jaypirca)                                                           |
|-----------------------------------|----------------------------------------------------------------------------|------------------------------------------------------------------------------------|
| Recommended Phase 2 Dose          | 65 mg once daily [5]                                                       | 200 mg once daily [1]                                                              |
| Key Efficacy in CLL/SLL           | ORR of <b>75%</b> in heavily pre-treated R/R CLL patients (65 mg dose) [5] | ORR of <b>73%</b> in heavily pre-treated R/R CLL patients previously on a BTKi [1] |
| Common Adverse Events (Any Grade) | Neutropenia, thrombocytopenia, anemia [8]                                  | Fatigue, diarrhea, contusion [1]                                                   |

## Detailed Clinical Evidence and Experimental Data

Beyond the summary, the clinical trial results and experimental methodologies provide deeper insight into the potential of these drugs.

### Nemtabrutinib Clinical Data

The first-in-human Phase 1 study (MK-1026-001, NCT03162536) established the foundational data for **nemtabrutinib** [5].

- **Trial Design:** This was an open-label, single-arm study that used a 3 + 3 dose escalation design. It enrolled 48 patients with relapsed/refractory CLL, B-cell non-Hodgkin lymphoma, or Waldenström macroglobulinemia who had received at least two prior lines of therapy [5].
- **Results:** The study determined the Recommended Phase 2 Dose (RP2D) to be 65 mg taken once daily. In the cohort of CLL patients receiving this dose, the Objective Response Rate (ORR) was 75% [5].
- **Safety:** Grade 3 or higher treatment-emergent adverse events were common (89%), with neutropenia (23.4%), febrile neutropenia (14.9%), and pneumonia (14.9%) being the most frequently reported [5].
- **Ongoing Research:** Based on this early promise, a large Phase 3 head-to-head trial called BELLWAVE-011 (NCT06136559) is now enrolling. This study will directly compare **nemtabrutinib** against the investigator's choice of ibrutinib or acalabrutinib in patients with previously untreated CLL/SLL, with co-primary endpoints of ORR and Progression-Free Survival (PFS) [2] [3].

## Pirtobrutinib Clinical Data

The pivotal clinical data for pirtobrutinib comes from the BRUIN phase 1/2 trial (NCT03740529) [1].

- **Trial Design:** This multicenter trial included a phase 1 dose-escalation part (7 dose levels from 25 mg to 300 mg) and a phase 2 part across several B-cell malignancy cohorts. The study involved patients who were heavily pre-treated, with a median of three prior lines of therapy. Notably, 86% of the CLL/SLL patients had received a prior covalent BTK inhibitor (e.g., ibrutinib) [1].
- **Results:** No maximum tolerated dose was identified in phase 1. Pharmacokinetic data supported the selection of 200 mg once daily as the RP2D. In the 247 patients with CLL/SLL who had been previously treated with a BTKi, the ORR was 73%. The response was consistent across key subgroups, including those with a BTK C481 mutation (ORR 71%) and those with high-risk del(17p) or TP53 mutation (ORR 79%) [1].
- **Safety:** Pirtobrutinib demonstrated a favorable tolerability profile. The most common adverse events were fatigue (20%), diarrhea (17%), and contusion (13%). Low rates of grade 3 or higher atrial fibrillation/flutter (1%) and hemorrhage (2%) were observed. Only 1% of patients discontinued treatment due to a drug-related adverse event [1] [9].

## Mechanism of Action and Experimental Models

The following diagram illustrates the core mechanism that both drugs share and the key difference in their selectivity profiles, based on the data from the search results.



[Click to download full resolution via product page](#)

A key preclinical study for **nembabrutinib** used advanced models to validate its efficacy, particularly in resistant disease [7].

- **Methodology:** Researchers used a panel of Mantle Cell Lymphoma (MCL) cell lines, 3D patient-derived organoids (PDOs) to mimic the tumor microenvironment, and an Ibrutinib-resistant patient-derived xenograft (PDX) mouse model for in vivo testing. Cell viability was measured via CellTiter-Glo assays, apoptosis was detected by Annexin V/PI staining, and changes in kinase signaling (e.g., BTK, Src, Syk, ERK phosphorylation) were analyzed by western blot. Transcriptome changes were assessed by bulk RNA sequencing [7].
- **Key Findings:** **Nembabrutinib** showed superior anti-MCL efficacy compared to ibrutinib in the 3D PDO model. It effectively inhibited BTK phosphorylation and also suppressed the activation of SRC family kinases, Syk, and ERK. In the Ibrutinib-resistant PDX model, **nembabrutinib** significantly

reduced tumor burden. The study also found that **nemtabrutinib** could enhance the anti-tumor activity of anti-CD19 CAR T-cells, suggesting potential for combination therapies [7].

I hope this structured, data-driven comparison aids your research and development understanding. The ongoing Phase 3 trial for **nemtabrutinib** will be crucial in determining whether its broader kinase profile offers a clinical advantage over established agents.

### ***Need Custom Synthesis?***

*Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.*

## References

1. Chronic Lymphocytic Leukemia: A Review of... | Pharmacy Times [pharmacytimes.com]
2. Nemtabrutinib Moves Into Phase 3 Head-to-Head Trial for ... [bloodcancerstoday.com]
3. A Phase 3, Randomized Study to Compare Versus... Nemtabrutinib [roswellpark.org]
4. Pirtobrutinib in the treatment of chronic lymphocytic ... [pubmed.ncbi.nlm.nih.gov]
5. First-in-Human Study of the Reversible BTK Inhibitor ... [pubmed.ncbi.nlm.nih.gov]
6. Bruton Tyrosine Kinase Inhibitors in B-Cell Malignancies: Their Use... [pmc.ncbi.nlm.nih.gov]
7. The Reversible BTK Inhibitor Nemtabrutinib Demonstrates ... [sciencedirect.com]
8. Nemtabrutinib, a Noncovalent Reversible BTK Inhibitor in ... [ash.confex.com]
9. P1108: EFFICACY OF PIRTOBRUTINIB ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Nemtabrutinib vs pirtobrutinib reversible inhibition]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b519378#nemtabrutinib-vs-pirtobrutinib-reversible-inhibition>]

---

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)